1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde
Description
Historical Context and Development
1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde emerged as a derivative of barbituric acid, a compound first synthesized by Adolf von Baeyer in 1864. While barbituric acid itself became foundational for sedative drugs, its derivatives gained prominence in the 20th century for diverse applications in organic synthesis and materials science. The specific development of this compound reflects advancements in modifying barbituric acid’s core structure to introduce functional groups like the carbaldehyde moiety. Early synthetic routes involved condensation reactions between 1,3-dimethylbarbituric acid and aldehydes under acidic or basic conditions, as demonstrated in studies on Knoevenagel condensations. Its synthesis was optimized in the 21st century, particularly for applications in supramolecular chemistry and as a precursor for chromophoric systems.
Nomenclature and Structural Identity
The compound’s systematic IUPAC name, This compound , precisely describes its structure:
- A six-membered diazinane ring with methyl groups at positions 1 and 3.
- Three ketone (oxo) groups at positions 2, 4, and 6.
- A formyl (carbaldehyde) substituent at position 5.
Molecular Formula : C₇H₈N₂O₄
Molecular Weight : 184.15 g/mol.
Structural Features :
Position Within Barbituric Acid Derivative Classification
Barbituric acid derivatives are classified based on substitutions at positions 1, 3, and 5 of the heterocyclic core. This compound belongs to the 5-substituted barbiturates , distinguished by:
Significance in Heterocyclic Chemistry Research
This compound’s significance arises from its dual reactivity:
- Active Methylene Site : The C5 position participates in nucleophilic additions, forming fused heterocycles like furopyrimidinediones.
- Aldehyde Functionality : Enables conjugation with electron-deficient arenes, creating push-pull systems for optical materials.
Recent studies highlight its role in:
Properties
IUPAC Name |
1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-5(11)4(3-10)6(12)9(2)7(8)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADASDWWUUDZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382947 | |
| Record name | 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42604-63-7 | |
| Record name | 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most commonly reported method for synthesizing 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde involves the formylation of 1,3-dimethylbarbituric acid using formaldehyde under acidic conditions. The reaction proceeds as follows:
- Starting Material: 1,3-Dimethylbarbituric acid
- Reagent: Formaldehyde (aqueous or paraformaldehyde)
- Conditions: Acidic medium (e.g., dilute hydrochloric acid), reflux heating
- Solvent: Suitable polar solvents such as water, ethanol, or mixtures thereof
- Procedure:
- Dissolve 1,3-dimethylbarbituric acid in the solvent.
- Add formaldehyde slowly to the solution.
- Heat the mixture under reflux for several hours to promote the formylation at the C-5 position.
- Cool the reaction mixture to precipitate the product.
- Isolate the product by filtration and purify by recrystallization.
This method is straightforward and yields the target compound with good purity and yield.
Industrial Scale Production
In industrial settings, the synthesis is optimized for scale and efficiency:
- Continuous Flow Reactors: Automated reactors with controlled temperature and pH to maintain consistent reaction conditions.
- Advantages: Improved yield, reproducibility, and product purity.
- Purification: Filtration followed by recrystallization or chromatographic techniques to ensure high purity.
Alternative Synthetic Approaches
While the direct formylation of 1,3-dimethylbarbituric acid is the primary route, other methods reported in literature include:
- Ultrasound-Assisted Synthesis: Utilizing ultrasonic irradiation to accelerate the reaction and improve yields in barbituric acid derivatives synthesis, potentially applicable to this compound's preparation. This method offers milder conditions and shorter reaction times (approximately 30 minutes) compared to conventional heating.
- Oxidative Desulfurization Routes: Though more relevant to thiobarbituric acids, oxidative methods using singlet oxygen have been developed for related compounds, indicating potential for derivative synthesis.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Water, ethanol, or mixed polar solvents | Solubility of starting materials affects choice |
| Temperature | Reflux (~78-100 °C depending on solvent) | Ensures complete reaction |
| Acid Catalyst | Dilute HCl or other mineral acids | Facilitates electrophilic substitution |
| Reaction Time | 2-6 hours | Monitored by TLC or HPLC for completion |
| Product Isolation | Cooling, filtration, recrystallization | Purity improved by recrystallization |
Research Findings on Preparation
- The formylation reaction is highly selective for the C-5 position of the barbituric acid ring due to the electron-withdrawing effects of the oxo groups, which activate this position toward electrophilic substitution by formaldehyde.
- The reaction mechanism involves nucleophilic attack of the enol form of 1,3-dimethylbarbituric acid on the electrophilic carbon of formaldehyde, followed by dehydration to form the aldehyde group.
- Optimization studies indicate that acidic conditions and controlled temperature are critical to avoid side reactions such as polymerization of formaldehyde or over-oxidation of the aldehyde group.
- Industrial processes benefit from continuous flow technology, which allows precise control over reaction parameters, leading to higher yields and consistent product quality.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Formylation | 1,3-Dimethylbarbituric acid + Formaldehyde | Acidic medium, reflux, 2-6 h | Simple, high yield, scalable | Requires careful control of acid and temperature |
| Ultrasound-Assisted Synthesis | Barbituric acid derivatives + suitable reagents | Ultrasonic irradiation, base catalysis, ~30 min | Faster, milder conditions | Less reported specifically for this compound |
| Continuous Flow Industrial Synthesis | Same as acid-catalyzed method | Automated reactors, controlled pH and temperature | High purity, reproducible, scalable | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like or .
Substitution: The hydrogen atoms on the diazinane ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products:
Oxidation: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carboxylic acid.
Reduction: 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-hydroxymethyl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antibacterial and Antiparasitic Activity
- Recent studies have shown that derivatives of 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde exhibit notable antibacterial properties. For example, compounds synthesized from this base structure demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- A specific study reported that a related compound exhibited a minimum inhibitory concentration (MIC) of 5000 μg/mL against Citrobacter freundii and significant antileishmanial activity (MIC = 1250 μg/mL) against Leishmania major .
-
Anticancer Properties
- The compound has been investigated for its anticancer potential. In vitro studies have highlighted its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating substantial cytotoxicity .
- A synthesized derivative showed promising results in inhibiting programmed cell death protein 1 (PD-1), which is crucial in cancer immunotherapy .
- Enzyme Inhibition
Applications in Material Science
- Polymer Synthesis
- Dyes and Pigments
Case Study 1: Antibacterial Activity
A series of novel derivatives were synthesized from this compound. The study found that these compounds exhibited MIC values ranging from 10 μg/mL to 500 μg/mL against various pathogens, outperforming traditional antibiotics .
Case Study 2: Anticancer Efficacy
In a controlled study involving MCF-7 cell lines, a derivative of the compound demonstrated an IC50 value of 2.5 μM, indicating a strong potential for development into an anticancer drug . The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways.
Data Tables
| Application Area | Specific Use Case | MIC/IC50 Values |
|---|---|---|
| Antibacterial Activity | Staphylococcus aureus, E. coli | MIC = 10 - 500 μg/mL |
| Antiparasitic Activity | Leishmania major | MIC = 1250 μg/mL |
| Anticancer Activity | MCF-7 Cell Line | IC50 = 2.5 μM |
| Enzyme Inhibition | α-Amylase | IC50 = Varies |
| Polymer Synthesis | Enhanced thermal stability | N/A |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins . This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The compound’s ability to form stable adducts with biological macromolecules is a key factor in its biological activity .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the diazinane ring is a critical site for functionalization. Below is a comparative analysis of derivatives with distinct substituents:
Key Observations :
- Reactivity : The aldehyde group in the parent compound facilitates [3+3] oxidative annulations with 1,3-enynes under Rh(III) catalysis, yielding fused heterocycles (e.g., S10 in ). In contrast, carbamate or amide derivatives exhibit reduced electrophilicity but enhanced biological compatibility .
- Physical Properties : Metalated derivatives (e.g., Rb⁺) form crystalline salts with distinct hydrogen-bonding networks, critical for designing polar materials . The parent compound’s aldehyde group contributes to lower melting points compared to carbamate derivatives .
Substituent Variations at the 1,3-Positions
The 1,3-dimethyl groups in the parent compound influence steric and electronic effects. Comparisons with other substituents include:
Key Observations :
- Steric Effects: Bulky substituents (e.g., cyclohexyl) hinder crystallization but improve solubility in nonpolar solvents . The smaller methyl groups in the parent compound allow tighter crystal packing, as seen in its zwitterionic derivatives .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns differ significantly across derivatives:
- The parent compound’s aldehyde group participates in weak C=O···H-C interactions, while its zwitterionic derivatives (e.g., compound 8 in ) exhibit strong N⁺-H···O⁻ bonds, stabilizing layered crystal structures .
- Metalated derivatives (e.g., Rb⁺) form extended hydrogen-bonded networks involving water molecules, critical for their ionic conductivity .
Biological Activity
1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane-5-carbaldehyde (commonly referred to as DMDA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMDA based on diverse research findings, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
- Chemical Formula : C₇H₈N₂O₅
- Molecular Weight : 172.15 g/mol
- CAS Registry Number : 2785820
Biological Activity Overview
DMDA has been investigated for various biological activities, particularly its antimicrobial and cytotoxic effects. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Research indicates that DMDA exhibits significant antimicrobial properties against a range of pathogens.
- In vitro Studies :
- DMDA was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 1000 |
| Pseudomonas aeruginosa | 750 |
| Enterococcus faecalis | 600 |
These results suggest that DMDA is particularly effective against Staphylococcus aureus and Enterococcus faecalis, which are known for their clinical relevance due to antibiotic resistance.
Cytotoxic Activity
The cytotoxic effects of DMDA have also been explored in cancer cell lines.
- Cell Line Studies :
- DMDA demonstrated selective cytotoxicity against several cancer cell lines while sparing normal cells. The following table summarizes the IC₅₀ values observed in different cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate that DMDA could serve as a promising lead compound for the development of anticancer agents.
Case Studies
Several studies have highlighted the biological activity of DMDA in specific contexts:
-
Study on Antibacterial Effects :
- A study published in Molecules assessed the antibacterial efficacy of DMDA alongside other derivatives. The results indicated that DMDA exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant bacterial infections .
- Cytotoxicity Assessment :
The proposed mechanisms underlying the biological activities of DMDA include:
- DNA Intercalation : Preliminary studies suggest that DMDA may intercalate into DNA, disrupting replication and transcription processes in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that DMDA may induce oxidative stress in targeted cells, leading to apoptosis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
